![molecular formula C18H17ClN4O3 B2493836 6-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pyridine-3-carboxamide CAS No. 1311840-89-7](/img/structure/B2493836.png)
6-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related imidazo[1,2-a]pyridine derivatives involves several key steps, including the construction of the imidazo ring from aminopyridine, tosylation, and subsequent treatment with appropriate acetamides. A novel approach includes the use of a Horner−Emmons reagent for the direct incorporation of vinylcarboxamide groups, which is stereospecific and avoids the need for reverse-phase preparative HPLC for isomer separation (Hamdouchi et al., 1999).
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through various spectroscopic techniques, including FT-IR, NMR spectroscopy, and MS, along with single-crystal X-ray diffraction. These studies reveal detailed insights into the conformation and configuration of these molecules, showing the consistency of molecular structures optimized by density functional theory (DFT) with crystal structures determined by X-ray diffraction (Qin et al., 2019).
Chemical Reactions and Properties
The reactivity of imidazo[1,2-a]pyridines includes their ability to undergo various functionalization reactions, contributing to the diversity of their chemical properties. For instance, reactions with pyridine and aromatic isocyanates yield derivatives with potential applications across different chemical domains. The functional groups attached to these cores significantly influence their chemical behavior and potential reactivity patterns (Sa̧czewski et al., 1987).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystallinity, are crucial for understanding their behavior in various environments. The detailed crystallographic analysis provides insights into the molecular packing, intermolecular interactions, and overall stability of the compound in its solid state. Studies employing DFT and crystallographic analysis shed light on the physicochemical properties that are essential for the development of these compounds for specific applications (Qin et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
A study by Hamdouchi et al. (1999) explored a series of compounds structurally related to Enviroxime, including 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines. These were tested for their potential as antirhinovirus agents, highlighting the relevance of such compounds in antiviral research (Hamdouchi et al., 1999).
Anticancer and Anti-Inflammatory Potential
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents. This study emphasizes the broad therapeutic potential of related chemical structures in oncology and inflammation research (Rahmouni et al., 2016).
Synthesis and Molecular Docking
Flefel et al. (2018) conducted a study on the synthesis of novel pyridine and fused pyridine derivatives, which included molecular docking screenings towards GlcN-6-P synthase. This research provides insights into the structural and functional applications of similar compounds in biochemical and pharmaceutical studies (Flefel et al., 2018).
Anti-Tuberculosis Activity
A study by Kang et al. (2017) on the anti-tubercular activity of Q203 analogs, including variations in their side chains, demonstrates the significance of these compounds in developing treatments for tuberculosis. The study highlights the potential of structurally similar compounds in combating infectious diseases (Kang et al., 2017).
Antiprotozoal Agents
Research by Ismail et al. (2004) on novel dicationic imidazo[1,2-a]pyridines as antiprotozoal agents points to the therapeutic relevance of these compounds in treating protozoal infections. This study underscores the potential of similar compounds in the field of parasitology (Ismail et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-18(10-9-12-5-3-2-4-6-12)16(25)23(17(26)21-18)22-15(24)13-7-8-14(19)20-11-13/h2-8,11H,9-10H2,1H3,(H,21,26)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXVZDKTMGQECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)NC(=O)C2=CN=C(C=C2)Cl)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2493755.png)
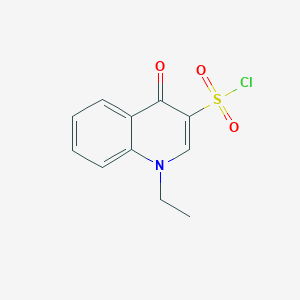

![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride](/img/structure/B2493759.png)
![4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2493763.png)
![2-(4-Chlorophenyl)-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2493764.png)
![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2493767.png)
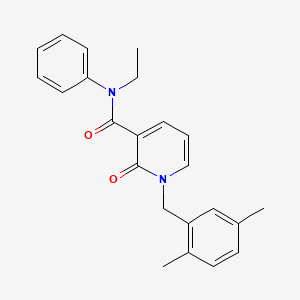
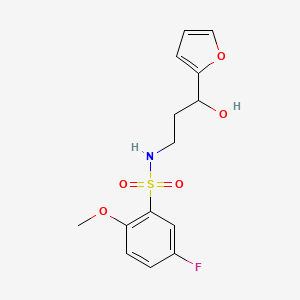
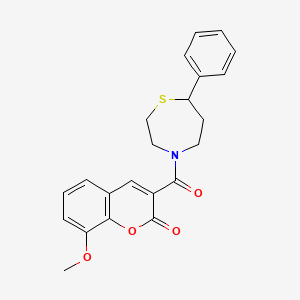
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2493771.png)
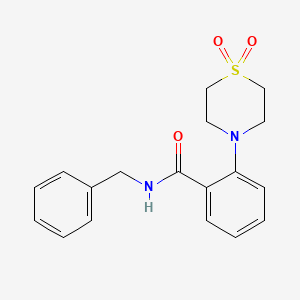
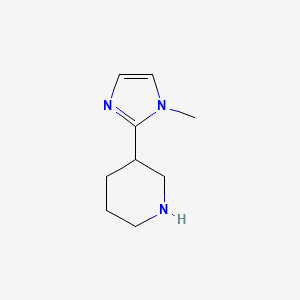
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2493775.png)